Minaxolone is classified under neuroactive steroids and small molecule drugs. Its molecular formula is , with a molar mass of approximately 405.623 g/mol. The compound is also indexed under the CAS number 62571-87-3 and has various identifiers across chemical databases such as PubChem and ChemSpider .
The synthesis of Minaxolone involves multiple steps that modify steroidal structures to achieve the desired neuroactive properties. Key reactions include:
These reactions require precise control over reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and purity of the final product .
Minaxolone's molecular structure features a steroid backbone with specific functional groups that contribute to its biological activity. The compound's structural representation can be denoted in various formats:
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C
NCGLTZSBTFVVAW-KNXRZYMVSA-N
The presence of hydroxyl (-OH), ethoxy (-O-CH2-CH3), and dimethylamino (-N(CH3)2) groups are critical for its interaction with neurotransmitter receptors .
Minaxolone participates in several chemical reactions that highlight its reactivity:
These reactions are crucial for studying the compound's derivatives and understanding structure-activity relationships in neuroactive steroids .
Minaxolone primarily exerts its effects through modulation of gamma-aminobutyric acid A receptors. It enhances GABAergic activity by binding to an allosteric site distinct from benzodiazepines. This binding increases chloride ion influx into neurons, leading to hyperpolarization and inhibition of neuronal excitability.
The mechanism involves:
Minaxolone exhibits several notable physical properties:
The chemical properties include:
These properties are essential for its handling in laboratory settings and potential applications .
Minaxolone has been extensively studied for its unique properties as a neuroactive steroid. Its applications include:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8